molecular formula C21H17ClN2O3S B4722448 2-[(2-chloro-4-nitrophenyl)thio]-N-(2,5-dimethylphenyl)benzamide

2-[(2-chloro-4-nitrophenyl)thio]-N-(2,5-dimethylphenyl)benzamide

Cat. No. B4722448
M. Wt: 412.9 g/mol
InChI Key: QBXODYTXYMHBGN-UHFFFAOYSA-N
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Description

2-[(2-chloro-4-nitrophenyl)thio]-N-(2,5-dimethylphenyl)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CNB-001 and belongs to the family of benzamide derivatives.

Mechanism of Action

The mechanism of action of CNB-001 involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species. It also modulates the expression of various genes involved in inflammation and cell death pathways. CNB-001 has been found to activate the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
CNB-001 has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. CNB-001 also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduces lipid peroxidation.

Advantages and Limitations for Lab Experiments

CNB-001 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic and non-mutagenic. However, one of the limitations of CNB-001 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of CNB-001. One of the areas of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential applications of CNB-001 in other fields, such as cancer treatment and cardiovascular disease. Additionally, the study of the pharmacokinetics and pharmacodynamics of CNB-001 can provide valuable insights into its therapeutic potential.

Scientific Research Applications

CNB-001 has shown promising results in various scientific research applications. It has been studied extensively for its neuroprotective properties and has been found to be effective in preventing neuronal damage caused by oxidative stress, inflammation, and excitotoxicity. CNB-001 has also been studied for its potential applications in the treatment of traumatic brain injury, stroke, and Alzheimer's disease.

properties

IUPAC Name

2-(2-chloro-4-nitrophenyl)sulfanyl-N-(2,5-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-13-7-8-14(2)18(11-13)23-21(25)16-5-3-4-6-19(16)28-20-10-9-15(24(26)27)12-17(20)22/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXODYTXYMHBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2SC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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